Lipophilicity Differentiation vs. Methoxy and Hydroxy Analogs
The target compound exhibits a calculated LogP of 1.28, representing a 156% increase in lipophilicity relative to its methoxy analog (XLogP3-AA = 0.5) and a 363% increase relative to its hydroxy analog (LogP = 0.276) . This quantitative difference is directly attributable to the extension of the ether alkyl chain from methyl to ethyl [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.276 (Calculated) |
| Comparator Or Baseline | Methoxy analog: 0.5 (XLogP3-AA); Hydroxy analog: 0.276 (Calculated) |
| Quantified Difference | ΔLogP (vs. methoxy): +0.78; ΔLogP (vs. hydroxy): +1.00 |
| Conditions | Calculated LogP values from vendor data and computational models. |
Why This Matters
A higher LogP correlates with improved passive membrane permeability and potential blood-brain barrier penetration, making this compound a more suitable starting point for CNS-targeted drug discovery campaigns.
- [1] PubChem. (2025). 1-(Methoxymethyl)cyclobutanecarboxylic acid. PubChem CID 29893137. View Source
